(4R)-4-Hydroxy-1-methyl-L-proline
Overview
Description
Synthesis Analysis
The synthesis of (4R)-4-Hydroxy-1-methyl-L-proline and its derivatives involves various chemical reactions. For instance, 4-Hydroxy-L-proline can be transformed into its N-nitroso-derivative through reactions with butylnitrite in an acidic medium. This process yields a cyclic hydroxy-N-nitrosoacid, where the carboxyl and hydroxyl groups are trans to each other, and the carboxyl group is in the syn-conformation. Such derivatives are studied for their conformational and structural properties, including the analysis through ab initio calculations and density functional theory (Fonari et al., 2006).
Molecular Structure Analysis
The molecular structure of (4R)-4-Hydroxy-1-methyl-L-proline derivatives exhibits interesting conformational dynamics. For example, studies have shown that the pyrrolidine ring adopts an envelope conformation, which is maintained in various states including aqueous solutions and the gas phase. The twisted conformation of this ring is present in all states of hydroxy-L-proline and its derivatives, indicating the significance of the hydroxylation on the proline ring's conformation (Fonari et al., 2006).
Chemical Reactions and Properties
(4R)-4-Hydroxy-1-methyl-L-proline undergoes various chemical reactions that highlight its reactivity and potential applications. The compound's ability to form intermolecular hydrogen bonds due to its hydroxyl and carboxyl groups plays a key role in its chemical behavior. Such properties are essential for understanding the compound's reactivity and its interaction with other molecules (Fonari et al., 2006).
Physical Properties Analysis
The physical properties of (4R)-4-Hydroxy-1-methyl-L-proline, such as its solubility, melting point, and specific rotation, are influenced by its molecular structure. The presence of the hydroxyl group contributes to the compound's polarity, affecting its solubility in various solvents. These physical properties are crucial for the compound's application in synthesis and material science.
Chemical Properties Analysis
The chemical properties of (4R)-4-Hydroxy-1-methyl-L-proline are characterized by its reactivity towards various reagents and conditions. The hydroxy group on the proline ring makes it a versatile molecule for chemical modifications, leading to the synthesis of a wide range of derivatives. These derivatives can exhibit different chemical behaviors, making them valuable for further studies and applications in medicinal chemistry and biochemistry.
Scientific Research Applications
- Targeted Protein Degradation: It's utilized in synthesizing fluoro-hydroxyprolines for targeted protein degradation in biological systems (Testa et al., 2018).
- Industrial Biotransformation: Enhanced biotransformation of L-proline to trans-4-hydroxy-L-proline by E. coli recombinant proline 4-hydroxylase indicates industrial potential (Shibasaki et al., 1999).
- Peptide Synthesis: It's involved in the efficient synthesis of Boc and Fmoc protected 4-fluoro and 4-difluoroprolines from trans-4-hydroxyproline for classical peptide synthesis (Demange et al., 1998).
- Cellular Metabolism and Regulation: L-proline analogues, such as l-AZC and HOPs, are studied for cellular metabolism, regulation, pharmaceuticals, and antitumor activity (Bach & Takagi, 2013).
- Asymmetric Aldol Addition Reactions: Supported L-proline on zirconium phosphates shows high catalytic activity and diastereoselectivity in such reactions (Calogero et al., 2011).
- Amino Acid Analysis of Collagen: Its epimerization to cis-4-hydroxy-D-proline during collagen hydrolysis aids in accurate amino acid analysis (Dziewiatkowski et al., 1972).
- Antibiotic Formation: It acts as an intermediate in the synthesis of the antibiotic etamycin by Streptomyces griseoviridus (Katz et al., 1979).
Safety And Hazards
“(4R)-4-Hydroxy-1-methyl-L-proline” has been classified under the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIPNAUMSPFTHK-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472043 | |
Record name | N-methyl-trans-4-hydroxy-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-Hydroxy-1-methyl-L-proline | |
CAS RN |
4252-82-8 | |
Record name | 4-Hydroxy-N-methylproline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4252-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-methyl-trans-4-hydroxy-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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